molecular formula C12H16O2 B14673375 Methyl 2-methyl-4-phenylbutanoate

Methyl 2-methyl-4-phenylbutanoate

Cat. No.: B14673375
M. Wt: 192.25 g/mol
InChI Key: KEIGTQPTFNQBMC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has a molecular formula of C12H16O2 and is known for its distinctive chemical structure, which includes a phenyl group attached to a butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 2-methyl-4-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can accelerate the esterification process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-phenylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-methyl-4-phenylbutanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methyl-4-phenylbutanoic acid and methanol.

    Reduction: 2-methyl-4-phenylbutanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-methyl-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-phenylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The phenyl group in its structure can also interact with aromatic receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-3-oxo-4-phenylbutanoate: Similar structure but with a keto group at the third position.

    Methyl 2-acetyl-4-oxo-4-phenylbutanoate: Contains an acetyl group and an additional keto group.

    Methyl 4-phenylbutanoate: Lacks the methyl group at the second position.

Uniqueness

Methyl 2-methyl-4-phenylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-methyl-4-phenylbutanoate

InChI

InChI=1S/C12H16O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

KEIGTQPTFNQBMC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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